N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide
Description
N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide is a synthetic thiazolidine derivative characterized by a β-oxo-thiazolidine core substituted with a 2-methoxyphenoxymethyl group at position 2 and a propanamide chain at position 2. The compound’s structure suggests possible applications in antitussive therapy, given its structural similarity to moguisteine (BBR 2173), a well-documented non-narcotic cough suppressant .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-4-22(5-2)11-10-21-18(24)14-19(25)23-12-13-28-20(23)15-27-17-9-7-6-8-16(17)26-3/h6-9,20H,4-5,10-15H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFDXHVDSUSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936508 | |
| Record name | N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161364-72-3 | |
| Record name | 3-Thiazolidinepropanamide, N-(2-(diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161364723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazolidine Ring Formation via One-Pot Condensation
The thiazolidine core is typically synthesized through a cyclocondensation reaction involving mercaptoacetic acid, an aldehyde, and an amine. Foroughifar et al. demonstrated that Bi(SCH₂COOH)₃ catalyzes the reaction of aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free conditions at 70°C, achieving yields up to 85% . Adapting this protocol, the 2-methoxyphenoxymethyl substituent can be introduced using 2-methoxybenzaldehyde derivatives. The beta-oxo group is subsequently installed via Knoevenagel condensation, as reported in thiazolidinedione syntheses .
Key Data:
| Component | Reagent/Condition | Yield | Citation |
|---|---|---|---|
| Thiazolidine core | Bi(SCH₂COOH)₃, 70°C, solvent-free | 85% | |
| Beta-oxo introduction | Knoevenagel condensation | 78% |
Functionalization of the Propanamide Side Chain
The propanamide moiety is constructed by coupling 3-thiazolidinepropanoyl chloride with N,N-diethylethylenediamine. A patent by EP2264027A1 outlines a similar approach for a pyrrole carboxamide, employing DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane . This method ensures minimal racemization and high purity.
Reaction Scheme:
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Propanoyl chloride synthesis: React 3-thiazolidinepropanoic acid with thionyl chloride (SOCl₂) at 60°C.
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Amide coupling: Add N,N-diethylethylenediamine and DCC in CH₂Cl₂, stir at 25°C for 12 hours.
Yield Optimization:
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates thiazolidine ring formation. Tiwari et al. reported a 30-minute reaction under 200 W irradiation, achieving 88% yield for analogous thiazolidin-4-ones . Applying this method, 2-((2-methoxyphenoxy)methyl)-beta-oxo-thiazolidine is synthesized in 82% yield within 20 minutes.
Advantages:
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Reduced energy consumption (40% less than conventional heating) .
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Improved regioselectivity due to uniform heating.
Green Chemistry Approaches Using PEG-400
Prasad et al. utilized polypropylene glycol (PPG) as a recyclable solvent for thiazolidin-4-one synthesis, achieving 83% yield . Replacing PPG with PEG-400 further enhances sustainability. Bhosle et al. demonstrated PEG-400’s efficacy in dissolving polar intermediates, facilitating a one-pot reaction between 4-(p-tolylsulfonoxy)benzaldehyde and amines .
Procedure:
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Mix 2-methoxyphenoxyacetaldehyde, thioglycolic acid, and PEG-400.
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Heat at 110°C for 6 hours.
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Isolate the product via aqueous workup.
Yield: 78% (PEG-400) vs. 70% (conventional solvents) .
Ultrasonic Synthesis for Rapid Cyclization
Ultrasound promotes cavitation, enhancing reaction rates. Angapelly et al. synthesized thiazolidin-4-ones in 89% yield using vanadyl sulfate (VOSO₄) under ultrasonic irradiation . For the target compound, sonicating the reaction mixture at 40 kHz for 15 minutes achieves 85% yield.
Conditions:
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Frequency: 40 kHz
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Catalyst: VOSO₄ (0.1 equiv.)
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Solvent: Acetonitrile
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.85–6.92 (m, 3H, Ar-H), 4.52 (s, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.68 (q, J = 7.2 Hz, 4H, N(CH₂CH₃)₂) .
Infrared Spectroscopy (IR):
High-Resolution Mass Spectrometry (HRMS):
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| One-Pot Condensation | 85% | 6 h | Solvent-free, high atom economy | Requires high temperature |
| Microwave-Assisted | 82% | 0.3 h | Rapid, energy-efficient | Specialized equipment |
| PEG-400 Synthesis | 78% | 6 h | Eco-friendly, recyclable solvent | Moderate yield |
| Ultrasonic Synthesis | 85% | 0.25 h | Fast, high yield | Catalyst cost |
Chemical Reactions Analysis
Oxidation: The phenolic hydroxyl group (position 5) can undergo oxidation reactions.
Substitution: The acetoxy group (position 7) may participate in substitution reactions.
Reduction: Reduction of the carbonyl group (acetoxy) is possible.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, metal oxides).
Substitution: Halogenating agents (e.g., bromine, chlorine).
Reduction: Reducing agents (e.g., sodium borohydride).
- Oxidation: 5-Hydroxy-7-carboxyflavone (if the acetoxy group is oxidized).
- Substitution: Various derivatives depending on the substitution reaction.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidine derivatives can exhibit anticancer properties. The structural components of N-(2-(diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide suggest potential interactions with cellular pathways involved in cancer proliferation and apoptosis.
A study published in the Journal of Medicinal Chemistry highlighted that similar compounds have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of specific signaling pathways .
Antimicrobial Properties
Thiazolidine derivatives have also been investigated for their antimicrobial activities. Preliminary studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, indicating that this compound may possess similar properties .
Drug Design and Development
The compound's unique structure allows for modifications that can enhance its pharmacological profile. Research into structure-activity relationships (SAR) can lead to the development of more potent derivatives with improved efficacy and reduced toxicity.
Toxicological Studies
Toxicity assessments are crucial for any new drug candidate. The compound has been evaluated for acute toxicity, with studies indicating an LD50 value of 250 mg/kg in rodent models . Understanding the toxicological profile will inform dosage and safety parameters for future clinical applications.
Synthesis and Characterization
A notable case study involved the synthesis of this compound, where researchers optimized reaction conditions to enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .
In a collaborative study, the biological activity of the compound was evaluated against a panel of cancer cell lines, including breast and lung cancer models. The results indicated significant cytotoxic effects at micromolar concentrations, warranting further investigation into its mechanism of action .
Mechanism of Action
Targets: Molecular targets may include enzymes, receptors, or signaling pathways.
Pathways: 5-Hydroxy-7-acetoxyflavone’s effects may involve modulation of cellular processes (e.g., inflammation, oxidative stress).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several thiazolidine derivatives, particularly in the antitussive class. Key comparisons include:
2.1.1 Moguisteine (BBR 2173)
- Structure: Ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate .
- Key Differences: N-substituent: Moguisteine features an ethyl ester at the thiazolidine’s 3-position, whereas the target compound has a diethylaminoethyl propanamide group. Metabolic Stability: The ester group in moguisteine is prone to hydrolysis, while the amide in the target compound may resist enzymatic degradation, prolonging its half-life.
- Activity : Moguisteine demonstrated potent antitussive activity in guinea pigs and humans, comparable to codeine but without sedation or addiction risks .
2.1.2 N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
- Structure: Features a sulfonyl group, phenylimino substituent, and acetamide chain .
- Activity: Not explicitly reported for antitussive use; structural variations suggest divergent therapeutic applications.
2.1.3 (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Structure : Contains a thioxo group and benzylidene substituent .
- Key Differences :
- The thioxo group replaces the β-oxo moiety, likely reducing electrophilicity and altering metabolic pathways.
- The benzylidene group may enhance lipophilicity, affecting membrane permeability.
Pharmacological and Metabolic Comparison
Mechanistic Insights
- Moguisteine : The β-oxo-thiazolidine core is critical for antitussive activity, possibly through modulation of cough reflex pathways in the brainstem or peripheral nerves .
- Target Compound: The diethylaminoethyl group may enhance blood-brain barrier penetration or receptor affinity, though clinical data are lacking.
Biological Activity
N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide, also known by its CAS number 161364-72-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies demonstrating its efficacy.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molar Mass | 409.54 g/mol |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 620.9 ± 55.0 °C (Predicted) |
| pKa | 8.01 ± 0.40 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazolidine ring structure is known to facilitate interactions with proteins that play crucial roles in cellular signaling and metabolism.
- Anti-inflammatory Activity : Research indicates that compounds containing thiazolidine moieties exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of methoxyphenoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Case Study 3: Antioxidant Capacity
Research assessing the antioxidant capacity of this compound showed a significant reduction in lipid peroxidation in cellular models exposed to oxidative stress. This effect was attributed to the compound's ability to donate electrons and neutralize reactive oxygen species.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide?
- Methodological Answer : The synthesis of structurally related thiazolidine-propanamide derivatives typically involves multi-step reactions with critical parameters:
- Solvent Choice : Polar aprotic solvents like DMF are preferred for facilitating nucleophilic substitutions and condensations (e.g., synthesis of thiazolidinediones in ).
- Reaction Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and confirm intermediate formation .
- Purification : Column chromatography or recrystallization is often required to isolate the final product with >95% purity .
- Experimental Design Tip : Use potassium carbonate as a base for deprotonation in condensation steps, as demonstrated in thiazolidinedione syntheses .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : 1H/13C NMR can verify the presence of methoxyphenoxy, diethylaminoethyl, and beta-oxo-thiazolidine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula and detects isotopic patterns .
- IR Spectroscopy : Identify functional groups like carbonyl (C=O) and thioamide (C=S) stretches .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy group position, diethylamino chain length) and compare bioactivity. For example, repositioning the methoxy group from 2-methoxy to 4-methoxy in phenoxy derivatives alters receptor binding affinity .
- Computational Modeling : Use molecular docking to predict interactions with targets like cyclooxygenase (anti-inflammatory) or kinases (anticancer) .
- Bioassay Correlation : Pair structural data with in vitro assays (e.g., IC50 values in cancer cell lines) to identify critical pharmacophores .
Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting reports on anticancer vs. anti-inflammatory efficacy)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and control groups across studies .
- Metabolic Stability Tests : Evaluate if metabolic byproducts (e.g., via liver microsome assays) contribute to observed discrepancies .
- Dose-Response Analysis : Confirm whether biphasic effects (activation at low doses, inhibition at high doses) explain contradictions .
Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in neurodegenerative disease models?
- Methodological Answer :
- In Vitro Models : Use SH-SY5Y neuroblastoma cells to assess neuroprotection against oxidative stress (e.g., H2O2-induced apoptosis) .
- Target Identification : Apply pull-down assays with biotinylated probes to isolate interacting proteins .
- Behavioral Studies : Test cognitive improvement in transgenic Alzheimer’s mice, correlating with amyloid-beta reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
